molecular formula C15H16N2O3 B5734947 N-[3-(butyrylamino)phenyl]-2-furamide

N-[3-(butyrylamino)phenyl]-2-furamide

カタログ番号: B5734947
分子量: 272.30 g/mol
InChIキー: HBIOCMGAKWAVMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(Butyrylamino)phenyl]-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide group linked to a phenyl ring substituted at the meta-position with a butyrylamino (-NHCOC₃H₇) moiety. The butyrylamino group, a four-carbon acyl chain, may influence solubility, bioavailability, and intermolecular interactions, as seen in related compounds .

特性

IUPAC Name

N-[3-(butanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-5-14(18)16-11-6-3-7-12(10-11)17-15(19)13-8-4-9-20-13/h3-4,6-10H,2,5H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIOCMGAKWAVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Substituent Variations in Acylated Phenyl-Furamides

Key Compounds :

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Structure: Butyramide (C₄ acyl chain) with a sulfamoyl-tetrahydrofuran substituent. Properties: Melting point (180–182°C), yield (51%), and moderate polarity (MeOH/DCM eluent) . Comparison: The butyramide group in 5a mirrors the butyrylamino chain in the target compound, but the sulfamoyl-tetrahydrofuran moiety increases molecular complexity and hydrogen-bonding capacity.

N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamides (3a, 3b) Structure: Benzoylphenyl substituents with a hydroxyphenyl-furan core. Synthesis: Derived from methyl-5-(3-hydroxyphenyl)furan-2-carboxylate, highlighting divergent synthetic routes compared to acylated analogs .

Impact of Electron-Withdrawing Groups

Key Compound : 5-Nitro-N-[3-(Trifluoromethyl)Phenyl]-2-Furamide

  • Structure: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenyl ring.
  • Properties : Higher molecular weight (300.19 g/mol) and predicted density (1.71 g/cm³) due to electron-withdrawing substituents .
  • Comparison: The -CF₃ and -NO₂ groups enhance metabolic stability and electron deficiency, contrasting with the electron-rich butyrylamino group in the target compound.

Structural Complexity and Pharmacological Relevance

Key Compounds :

N-[3-(6-Iodoimidazo[1,2-A]Pyridin-2-yl)Phenyl]-2-Furamide

  • Structure : Imidazopyridine substituent with iodine.
  • Properties : High molecular weight (429.21 g/mol) and predicted basicity (pKa ~12.53) .
  • Comparison : The bulky imidazopyridine group likely reduces solubility but may improve target selectivity in kinase or receptor binding.

HDAC6 Inhibitors (e.g., Compound 3)

  • Structure : Isoxazole-carbohydroxamic acid with carbamoylpropyl chains.
  • Synthesis : Multi-step routes with Boc protection and microwave-assisted reactions (yield: 24.5%) .
  • Comparison : The hydroxamic acid group in HDAC6 inhibitors enables zinc chelation, a feature absent in the target compound, underscoring divergent mechanisms.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
Target: N-[3-(Butyrylamino)Phenyl]-2-Furamide Butyrylamino (-NHCOC₃H₇) ~260.27* N/A N/A Balance of lipophilicity and H-bonding -
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Butyramide, sulfamoyl-tetrahydrofuran 327.4 180–182 51 Enhanced polarity
5-Nitro-N-[3-(Trifluoromethyl)Phenyl]-2-Furamide -NO₂, -CF₃ 300.19 N/A N/A High stability, electron-deficient
N-[3-(6-Iodoimidazo[1,2-A]Pyridin-2-yl)Phenyl]-2-Furamide Imidazopyridine, iodine 429.21 N/A N/A High molecular complexity
N-(4-Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-Furamide (3a) Benzoyl, hydroxyphenyl ~377.38* N/A N/A Aromatic stacking potential

*Calculated based on molecular formula.

Q & A

Q. What are the common synthetic routes for preparing N-[3-(butyrylamino)phenyl]-2-furamide and its derivatives?

The synthesis typically involves multi-step reactions starting with furan-2-carboxylic acid derivatives. For example, a related compound, N-(benzoylphenyl)-2-furamide, was synthesized via condensation of methyl-5-(3-hydroxyphenyl)furan-2-carboxylate with aminobenzophenones under reflux with 10% NaOH, followed by acidification and coupling using DCM and DMAP . Adapting this methodology, the butyrylamino group can be introduced via acylation of 3-aminophenyl precursors using butyryl chloride. Reaction monitoring via TLC or HPLC is critical to ensure purity .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy for verifying substituent positions on the phenyl and furan rings.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • HPLC for assessing purity (>95% is typical for research-grade material) . Computational tools like PubChem can supplement experimental data by providing predicted molecular descriptors (e.g., logP, polar surface area) for preliminary pharmacokinetic assessments .

Q. How can researchers screen the bioactivity of N-[3-(butyrylamino)phenyl]-2-furamide in vitro?

Initial screening should focus on target-specific assays. For example:

  • Enzyme inhibition assays (e.g., kinases, proteases) using fluorogenic substrates.
  • Cytotoxicity studies in cancer cell lines (e.g., MTT assay). Structural analogs like N-(5-amino-2-methoxyphenyl)-2-furamide have shown anticancer potential, suggesting similar frameworks may exhibit bioactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-[3-(butyrylamino)phenyl]-2-furamide?

Yield optimization requires fine-tuning reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalyst use : DMAP or HOBt improves acylation reactions .
  • Temperature control : Reflux (50–60°C) balances reaction rate and side-product formation. Scale-up trials should include iterative DOE (Design of Experiments) to identify critical parameters .

Q. What strategies resolve contradictory bioactivity data across structurally similar 2-furamides?

Discrepancies often arise from substituent effects. For example:

  • The butyrylamino group may enhance lipophilicity compared to amino or benzoyl groups, altering membrane permeability .
  • 3D-QSAR modeling can correlate substituent electronic properties (e.g., Hammett constants) with activity trends. Validate hypotheses using isogenic cell lines or in vivo models (e.g., Wistar rats for metabolic studies) .

Q. How can computational modeling predict the ADME profile of this compound?

Tools like SwissADME or Molinspiration use molecular descriptors (e.g., topological polar surface area, logP) to predict:

  • Absorption : High logP (>3) suggests moderate intestinal absorption.
  • Metabolic stability : The furan ring may undergo CYP450-mediated oxidation, requiring in vitro microsomal assays for confirmation .

Q. What in vivo study designs are appropriate for evaluating lipid-lowering effects?

Based on studies of N-(benzoylphenyl)-2-furamides in hyperlipidemic rats:

  • Dose-ranging : Administer 10–100 mg/kg orally for 4 weeks.
  • Endpoints : Measure serum LDL, triglycerides, and liver enzymes.
  • Control groups : Include statin-treated cohorts for comparative efficacy .

Methodological Notes

  • Contradictory Data : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
  • Synthetic Pitfalls : Butyrylation may require inert atmospheres to prevent hydrolysis of the acyl intermediate.
  • Ethical Compliance : In vivo studies must follow institutional guidelines for animal welfare (e.g., OECD 453 for chronic toxicity).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。